molecular formula C21H18F9N3O3 B11085012 methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11085012
M. Wt: 531.4 g/mol
InChI Key: MJBOTZQAQMRSON-UHFFFAOYSA-N
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Description

METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyridine ring

Preparation Methods

The synthesis of METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves several steps, including the formation of the pyridine ring and the introduction of trifluoromethyl groups. The synthetic route typically starts with the preparation of the pyridine intermediate, followed by the introduction of the amino and cyano groups. The final step involves the esterification of the hydroxyl group with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the pyridine ring facilitates interactions with biological molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Compared to other compounds with similar structures, METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its multiple trifluoromethyl groups and the presence of both amino and cyano groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H18F9N3O3

Molecular Weight

531.4 g/mol

IUPAC Name

methyl 2-[4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C21H18F9N3O3/c1-9-5-12(18(35,16(34)36-4)21(28,29)30)6-10(2)14(9)33-11(3)7-17(19(22,23)24,20(25,26)27)13(8-31)15(33)32/h5-7,35H,32H2,1-4H3

InChI Key

MJBOTZQAQMRSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=CC(C(=C2N)C#N)(C(F)(F)F)C(F)(F)F)C)C)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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